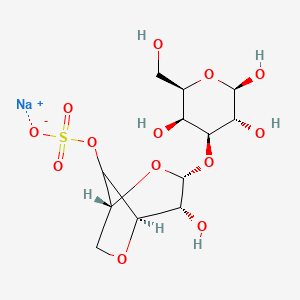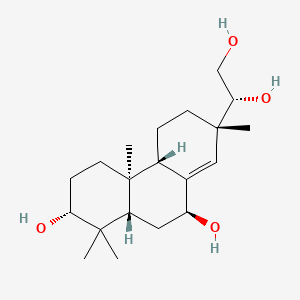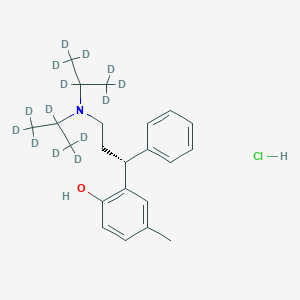
Neocarrabiose-4-O-sulfate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Neocarrabiose-4-O-sulfate sodium salt involves the glycosylation of glucose and galactose units. The reaction conditions typically include the use of β-glycosidic linkages to form the β-(1→3) and β-(1→6) bonds . Industrial production methods may involve the use of specific enzymes or chemical catalysts to ensure the high purity and correct glycosylation pattern of the compound .
化学反应分析
Neocarrabiose-4-O-sulfate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfate and glycosidic groups .
科学研究应用
Neocarrabiose-4-O-sulfate sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation patterns and carbohydrate interactions . In biology, it is used to investigate the effects of sulfated carbohydrates on cellular processes and protein interactions . In industry, it is used in the production of carrageenan and other polysaccharides .
作用机制
The mechanism of action of Neocarrabiose-4-O-sulfate sodium salt involves its interaction with specific molecular targets and pathways. It has been shown to suppress the thermal and freeze denaturation of myosin subfragment-1 and myofibrils, suggesting that it acts as a stabilizing agent for these proteins . The compound behaves as an ionic salt in thermal treatment processes and as a sugar in frozen storage processes, indicating its dual functionality .
相似化合物的比较
Neocarrabiose-4-O-sulfate sodium salt can be compared with other sulfated carbohydrates such as sorbitol and maltose. While sorbitol and maltose also exhibit stabilizing effects on proteins, this compound has a unique glycosylation pattern and sulfate modification that enhance its stabilizing properties . Other similar compounds include Na-gluconate and ammonium sulfate, which also have dual functionalities as salts and sugars .
属性
IUPAC Name |
sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWBYEBPRPNVDE-ZHCSQJKXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NaO13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)










